أحماض بيرازول الكربوكسيليك ومشتقاتها
Pyrazole carboxylic acids and their derivatives are a class of heterocyclic organic compounds that have gained significant attention in both pharmaceutical and chemical industries due to their diverse biological activities. These molecules typically feature a five-membered ring containing one nitrogen atom, with an additional oxygen-containing functional group (carboxylate) attached at various positions on the ring. The carboxylic acid functionality makes these derivatives versatile for synthesis of prodrugs or drug intermediates, as well as potential inhibitors for various enzymes and receptors.
The structural diversity afforded by substituents at different positions on the pyrazole ring allows for a wide range of functional groups, enabling their use in medicinal chemistry to modulate bioavailability, enhance selectivity, and improve pharmacokinetic properties. Moreover, these compounds exhibit promising activities in areas such as anti-inflammatory, antiviral, and anticancer applications, making them valuable tools for drug discovery.
The development of pyrazole carboxylic acids and their derivatives often involves complex synthetic methodologies, including condensation reactions, Friedel-Crafts acylation, and direct coupling reactions. These methods allow chemists to create a broad spectrum of structurally varied compounds tailored to specific research objectives or therapeutic needs.

هيكل | الاسم الكيميائي | CAS | وسط |
---|---|---|---|
![]() |
methyl 4-bromo-1-methyl-pyrazole-3-carboxylate | 211738-66-8 | C6H7BrN2O2 |
![]() |
5-chloro-1-methyl-1H-pyrazole-3-carboxylic acid | 1173246-76-8 | C5H5ClN2O2 |
![]() |
Methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate | 220131-57-7 | C6H6N4O2 |
![]() |
tert-butyl 4-ethynylpyrazole-1-carboxylate | 1093193-29-3 | C10H12N2O2 |
![]() |
Methyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate | 950858-97-6 | C10H16N2O2 |
![]() |
1-Benzyl-1H-pyrazole-4-carboxylic Acid methyl ester | 861135-90-2 | C12H12N2O2 |
![]() |
5-(1H-Tetrazol-1-yl)-1H-pyrazole-3-carboxylic acid | 1039008-40-6 | C5H4N6O2 |
![]() |
1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid | 1006469-47-1 | C6H8N2O3 |
![]() |
1-Vinyl-1H-pyrazole-4-carboxylic acid | 905307-07-5 | C6H6N2O2 |
![]() |
5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide | 1175774-02-3 | C7H12N4O |
الوثائق ذات الصلة
-
1. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
-
Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
الموردين الموصى بهم
-
pengshengyueFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
-
Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
-
Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
-
Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
-
Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
منتجات موصى بها